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For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists,
and drug development professionals on the clinical trial dosages of fezolinetant, a non-
hormonal selective neurokinin-3 (NK3) receptor antagonist for the treatment of moderate to
severe vasomotor symptoms (VMS) associated with menopause.

Introduction

Fezolinetant offers a novel, non-hormonal therapeutic approach to managing VMS, commonly
known as hot flashes and night sweats.[1] By blocking the binding of neurokinin B (NKB) to the
kisspeptin/neurokinin B/dynorphin (KNDy) neuron, fezolinetant modulates neuronal activity in
the thermoregulatory center of the hypothalamus.[1][2] This mechanism of action helps to
restore the balance in the brain's temperature control center, thereby reducing the frequency
and intensity of VMS.[2][3]

Quantitative Data Summary

The following tables summarize the dosages of fezolinetant used in key clinical trials and the
approved dosage for clinical use.

Table 1: Fezolinetant Dosages in Phase 2 and Phase 3 Clinical Trials
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o . Dosages

Clinical Trial ] Frequency
Investigated

Phase 2a 90 mg Twice Daily
15 mg, 30 mg, 60 mg, ) .

VESTA (Phase 2b) Twice Daily
90 mg

30 mg, 60 mg, 120 mg  Once Daily

SKYLIGHT 1 30 mg, 45 mg Once Daily

SKYLIGHT 2 30 mg, 45 mg Once Daily

SKYLIGHT 4 30 mg, 45 mg Once Dalily

Data sourced from multiple clinical trial reports.[4][5][6][7][8]

Table 2: Approved Dosage and Administration

Parameter

Recommendation

Recommended Dose

45 mg

Frequency

Orally once daily

Administration

With or without food, swallowed whole with
liquid. Do not cut, crush, or chew.[9][10][11]

Missed Dose

If a dose is missed, it should be taken as soon

as possible, unless the next scheduled dose is
within 12 hours.[9][12][13]

This information is based on current prescribing guidelines.[9][10][11][12][13]

Experimental Protocols

The following protocols are based on the methodologies employed in the pivotal Phase 3
clinical trials (SKYLIGHT 1, SKYLIGHT 2, and SKYLIGHT 4).
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Protocol 1: Patient Screening and Enroliment

Objective: To select a suitable population of postmenopausal women experiencing moderate to
severe VMS.

Inclusion Criteria:

Age: 40 to 65 years.[6][7][14]

Menopausal Status: Confirmed postmenopausal status.[15]

VMS Frequency: A minimum average of seven or more moderate to severe hot flashes per
day.[6][7][14]

Informed Consent: Willingness to provide written informed consent.[14]

Exclusion Criteria:

Use of hormone therapy or other medications that could affect VMS.

History of conditions that would contraindicate the use of the study drug.

Known cirrhosis, severe renal impairment, or end-stage renal disease.[10]

Concomitant use of CYP1A2 inhibitors.[10]

Procedure:

e Obtain written informed consent from all potential participants.[14]

o Conduct a comprehensive medical history and physical examination.

o Administer a daily VMS diary for a screening period to confirm the frequency and severity of
hot flashes.[14]

o Collect baseline blood samples for laboratory assessments, including liver function tests
(ALT, AST, alkaline phosphatase, and bilirubin).[9][10]
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Review all screening data to confirm eligibility based on the predefined inclusion and
exclusion criteria.

Protocol 2: Treatment Administration and Monitoring

Objective: To administer fezolinetant or placebo in a double-blind manner and monitor for

safety and efficacy.

Materials:

Fezolinetant tablets (30 mg and 45 mgq).[6][7]
Matching placebo tablets.[6][7]
Patient diaries for recording VMS frequency and severity.

Standard equipment for clinical monitoring (blood pressure cuff, thermometer, etc.).

Procedure:

Randomization: Participants are randomized in a 1:1:1 ratio to receive once-daily oral doses
of fezolinetant 30 mg, fezolinetant 45 mg, or placebo for a 12-week double-blind period.[4][6]

[7]

Drug Administration: Instruct participants to take one tablet orally at approximately the same
time each day, with or without food.[9][11][12] The tablet should be swallowed whole with
liquid and not be cut, crushed, or chewed.[9][10][11]

Efficacy Assessment: The primary efficacy endpoints are the mean change from baseline in
the frequency and severity of moderate to severe VMS at weeks 4 and 12.[4][14]
Participants should record the frequency and severity of their VMS daily in a diary.

Safety Monitoring:
o Monitor for treatment-emergent adverse events (TEAES) at each study visit.[16]

o Perform hepatic laboratory tests at baseline, and then monthly for the first three months,
followed by assessments at 6 and 9 months after initiation of therapy.[10]
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Protocol 3: Extension Phase

Objective: To evaluate the long-term safety and efficacy of fezolinetant.
Procedure:

» Participants who complete the initial 12-week double-blind phase are eligible to enter a 40-
week or 52-week active-treatment extension period.[4][14]

» Participants who were initially on fezolinetant continue with their assigned dose.[4][14]

» Participants who were on placebo are re-randomized to receive either fezolinetant 30 mg or
45 mg once daily.[4][14]

» Continue to monitor for safety and efficacy as described in Protocol 2 throughout the
extension phase.
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Caption: Fezolinetant's mechanism of action in the hypothalamus.

Experimental Workflow for Fezolinetant Clinical Trials
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Caption: Workflow of the SKYLIGHT Phase 3 clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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